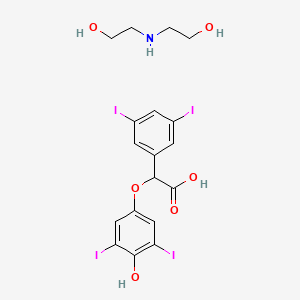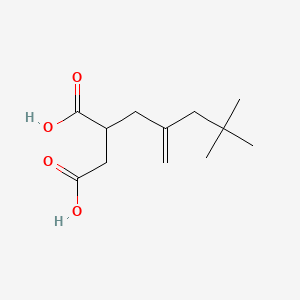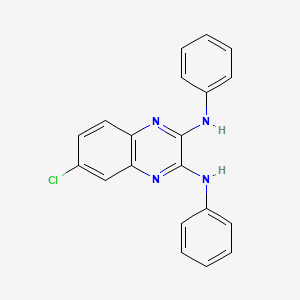
N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea typically involves the reaction of 2,2-dimethoxyethylamine with 5-tert-butyl-1,3,4-thiadiazole-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-ethylurea
- N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-propylurea
Uniqueness
N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group and thiadiazole ring contribute to its stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
51461-71-3 |
|---|---|
分子式 |
C12H22N4O3S |
分子量 |
302.40 g/mol |
IUPAC名 |
3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,2-dimethoxyethyl)-1-methylurea |
InChI |
InChI=1S/C12H22N4O3S/c1-12(2,3)9-14-15-10(20-9)13-11(17)16(4)7-8(18-5)19-6/h8H,7H2,1-6H3,(H,13,15,17) |
InChIキー |
JEBBYIJCXLFPCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)N(C)CC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
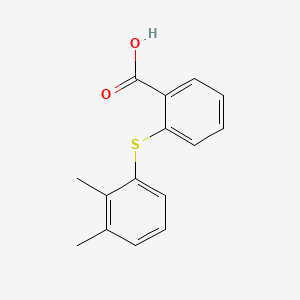
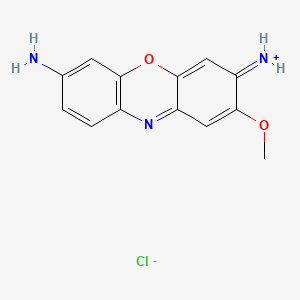
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)


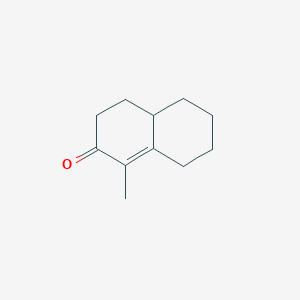

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
